3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1-CYCLOPENTYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Description
3,5-Dimethyl 4-(2-chlorophenyl)-1-cyclopentyl-1,4-dihydropyridine-3,5-dicarboxylate is a dihydropyridine (DHP) derivative characterized by a 1,4-dihydropyridine core substituted with methyl ester groups at positions 3 and 5, a 2-chlorophenyl group at position 4, and a cyclopentyl ring at position 1. The 2-chlorophenyl substituent introduces electron-withdrawing effects, which may enhance metabolic stability and receptor binding affinity compared to unsubstituted analogs.
Properties
IUPAC Name |
dimethyl 4-(2-chlorophenyl)-1-cyclopentyl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-25-19(23)15-11-22(13-7-3-4-8-13)12-16(20(24)26-2)18(15)14-9-5-6-10-17(14)21/h5-6,9-13,18H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELGOJFTAANHCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=CC=C2Cl)C(=O)OC)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects
Target Compound :
- Position 4 : 2-Chlorophenyl (electron-withdrawing, meta-substituted).
- Position 1 : Cyclopentyl (bulky, alicyclic).
- Positions 3/5 : Methyl esters (polar, hydrogen-bond acceptors).
Analog 1 : 3,5-Dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 6048-41-5) :
- Position 4 : 3-Methoxyphenyl (electron-donating, para-substituted).
- Position 1 : Methyl (small, minimal steric hindrance).
- Additional Substituents : Methyl groups at positions 2 and 4.
Key Structural Differences
EWG: Electron-withdrawing group; *EDG: Electron-donating group
The 2-chlorophenyl group in the target compound likely increases lipophilicity (logP ~3.5 estimated) compared to the more polar 3-methoxyphenyl group (logP ~2.8) in Analog 1. The cyclopentyl moiety may induce ring puckering, as described by Cremer and Pople’s coordinates, leading to non-planar conformations that influence crystal packing .
Pharmacological and Physicochemical Implications
- In contrast, the 3-methoxyphenyl group in Analog 1 may reduce oxidative metabolism but decrease receptor affinity due to electron donation .
- Steric Effects : The cyclopentyl group in the target compound could limit rotational freedom, stabilizing bioactive conformations. Analog 1’s methyl groups at positions 2 and 6 might hinder intermolecular interactions in crystalline states, affecting solubility .
- Crystallographic Behavior : SHELX-based refinements (e.g., SHELXL for small-molecule crystallography) reveal that bulky substituents like cyclopentyl often lead to tighter molecular packing and higher melting points compared to methyl-substituted analogs .
Research Findings and Data Gaps
- Target Compound: Limited experimental data are available in the provided evidence. Hypothetical properties are inferred from structural analogs.
- Analog 1 : Documented in crystallographic databases (InChIKey: VVSDQRWOWVWUBF-UHFFFAOYSA-N), but pharmacological data are unspecified .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
